molecular formula C21H18O2 B1330369 3,3,3-Triphenylpropionic acid CAS No. 900-91-4

3,3,3-Triphenylpropionic acid

Cat. No.: B1330369
CAS No.: 900-91-4
M. Wt: 302.4 g/mol
InChI Key: XMSJLUKCGWQAHO-UHFFFAOYSA-N
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Description

3,3,3-Triphenylpropionic acid: is an organic compound with the molecular formula C21H18O2 Tritylacetic acid or 2-Triphenylmethyl acetic acid . This compound is characterized by its white to slightly yellow crystalline powder form and is used primarily as a pharmaceutical intermediate .

Scientific Research Applications

3,3,3-Triphenylpropionic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential effects on biological systems and as a building block for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

3,3,3-Triphenylpropionic acid causes eye, skin, and respiratory tract irritation . It is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The target organs are the respiratory system, eyes, and skin .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Triphenylpropionic acid can be synthesized through the reaction of triphenylmethanol with chloroacetic acid in the presence of a base such as sodium hydroxide . The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of lead tetraacetate in solvents like benzene , acetonitrile , or chlorobenzene . This method has been investigated for its efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3,3-Triphenylpropionic acid can undergo oxidation reactions, typically using reagents like or .

    Reduction: Reduction of this compound can be achieved using or .

    Substitution: It can participate in substitution reactions, particularly with or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of or .

    Reduction: Formation of .

    Substitution: Formation of .

Mechanism of Action

The mechanism of action of 3,3,3-Triphenylpropionic acid involves its interaction with molecular targets such as enzymes and receptors . It can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its use. The specific pathways and targets can vary based on the application and the biological system involved .

Comparison with Similar Compounds

  • 3,3-Diphenylpropionic acid
  • Triphenylacetic acid
  • 2-Methyl-2-phenylpropanoic acid
  • Phenylacetic acid

Comparison: 3,3,3-Triphenylpropionic acid is unique due to its three phenyl groups attached to the propionic acid backbone, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a higher degree of steric hindrance and electronic effects, making it valuable in specific synthetic applications .

Properties

IUPAC Name

3,3,3-triphenylpropanoic acid
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InChI

InChI=1S/C21H18O2/c22-20(23)16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23)
Source PubChem
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InChI Key

XMSJLUKCGWQAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H18O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90237989
Record name 3,3,3-Triphenylpropionic acid
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Molecular Weight

302.4 g/mol
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Physical Description

Tan powder; [Alfa Aesar MSDS]
Record name 3,3,3-Triphenylpropionic acid
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CAS No.

900-91-4
Record name 3,3,3-Triphenylpropionic acid
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Record name 3,3,3-Triphenylpropionic acid
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Record name 3,3,3-Triphenylpropionic Acid
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Synthesis routes and methods

Procedure details

Thus 1 part of triphenylcarbinol is reacted with 2 parts of malonic acid at 170° for three hours to provide 3,3,3-triphenylpropionic acid and this acid is converted into the acid chloride by reaction with thionyl chloride. Reacting the acid chloride with 2 parts of 2-azabicyclo[2.2.2]octane provides the amide, 2-(3,3,3-triphenylpropionyl)-2-azabicyclo[2.2.2]octane and reduction of this amide with 1 part of LiAlH4 in tetrahydrofuran provides 2-(3,3,3-triphenylpropyl)-2-azabicyclo[2.2.2]= octane. The addition of concentrated hydrochloric acid to an ethereal solution of above amine provides 2-(3,3,3-triphenyl propyl)-2-azabicyclo[2.2.2]octane hydrochloride, melting at 221°-223° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is interesting about the crystal structure of 3,3,3-Triphenylpropionic acid?

A1: this compound exhibits a unique packing arrangement in its crystal structure known as "six-fold phenyl embrace." [] This arrangement involves intermolecular interactions between the phenyl rings of adjacent molecules.

Q2: Can this compound be used in material science?

A2: Yes, derivatives of this compound have been investigated for their potential in organic light-emitting diodes (OLEDs). [] Researchers successfully synthesized solution-processable green phosphorescent iridium(III) complexes by modifying the structure of this compound. These complexes, when incorporated into OLED devices, demonstrated promising luminescent properties, highlighting the potential of this compound class in advanced materials.

Q3: Are there any unique chemical reactions associated with this compound?

A3: Interestingly, this compound can be converted to 10-cyano-10-phenyl-9-anthrone in a novel one-step reaction. [, ] This transformation showcases the intriguing reactivity of the compound and its potential as a starting material for synthesizing complex polycyclic aromatic structures.

Q4: Has this compound been studied for its electrochemical behavior?

A4: Yes, early research explored the electrolysis of this compound. [] This study revealed an interesting rearrangement reaction during electrolysis in a methanol solution containing sodium ions. The primary product obtained was the phenyl ester of 3,3-diphenyl-3-methoxypropionic acid. This finding suggests a novel rearrangement pathway involving acyloxy radicals, where an oxygen atom attacks the aromatic ring directly attached to the C-3 atom.

Q5: Are there any studies exploring the chirality of this compound derivatives?

A5: Yes, research has investigated the induction of molecular and supramolecular helicity in compounds containing the trityl (triphenylmethyl) group, specifically focusing on chiral derivatives of this compound. [] This area of research holds significance in understanding chirality transfer and its implications in various fields, including asymmetric synthesis and material science.

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